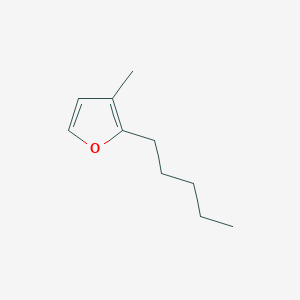
Furan, methylpentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, methylpentyl- is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. Furans are known for their wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including furan, methylpentyl-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds . These reactions typically require mild catalysts such as sulfuric acid, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a key intermediate in the production of furans, can be obtained from agricultural residues such as oat hulls, rice husks, and sugarcane bagasse . The conversion of these feedstocks to furfural involves acid hydrolysis followed by dehydration .
Chemical Reactions Analysis
Types of Reactions
Furan, methylpentyl- undergoes various chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form compounds such as succinaldehyde.
Reduction: Catalytic hydrogenation of furan can produce tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and acylation, are common for furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires catalysts like Raney nickel.
Substitution: Reagents such as nitric acid for nitration and acyl chlorides for acylation are used.
Major Products Formed
Oxidation: Succinaldehyde.
Reduction: Tetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
Furan, methylpentyl- and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential antimicrobial and antifungal properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of furan, methylpentyl- involves its interaction with various molecular targets and pathways. For example, furan derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . Additionally, they may exert their effects through the modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Furan, methylpentyl- can be compared with other similar compounds such as pyrrole and thiophene, which are also five-membered aromatic heterocycles containing a single heteroatom . While all three compounds exhibit aromaticity and undergo similar electrophilic substitution reactions, furan is unique due to the presence of an oxygen atom in its ring structure, which imparts different reactivity and properties .
List of Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
- Dibenzofuran
Properties
CAS No. |
61215-77-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-2-pentylfuran |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
HFJLXTKFXUKXNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
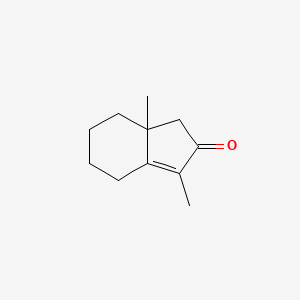
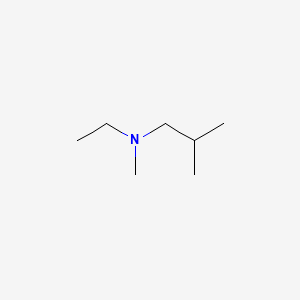
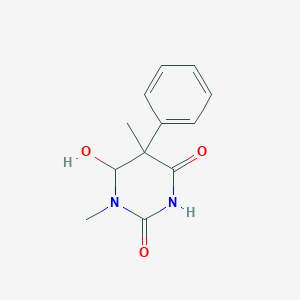
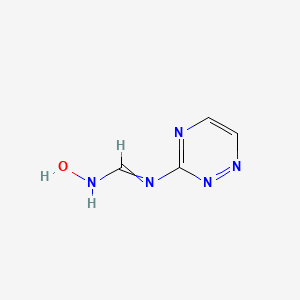
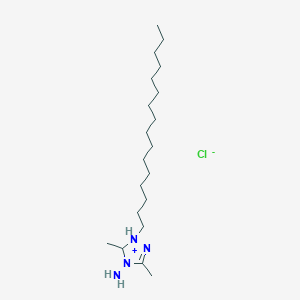
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

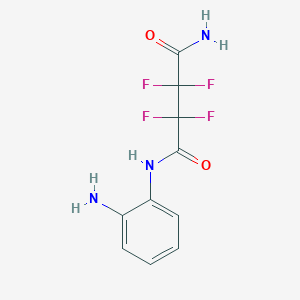
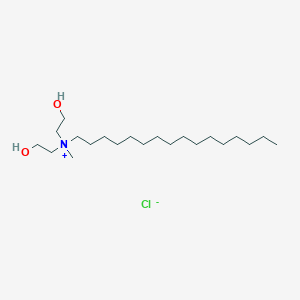

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
